REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][C:13](=[CH2:15])[CH3:14].[C:16](C1C=CC(O)=CC=1)([CH3:18])=[CH2:17]>>[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][CH:9]=1)[C:1]([CH3:4])([CH3:2])[CH2:3][C:13]2([CH3:14])[CH3:12].[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][C:9]=1[C:13]([CH3:14])([CH3:12])[CH3:15])[C:1]([CH3:4])([CH3:2])[CH2:3][C:16]2([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1650 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
molten
|
Quantity
|
2600 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are then simultaneously pumped in over a period of about 4 to 5 hours at a temperature of around 180° C
|
Duration
|
4.5 (± 0.5) h
|
Type
|
WAIT
|
Details
|
The mixture is then left
|
Type
|
CUSTOM
|
Details
|
to react for 4 hours at around 180° C
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture is then filtered off from the catalyst under suction, 4184 g of crude product
|
Type
|
CUSTOM
|
Details
|
being obtained in this way
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(C2=CC1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mol | |
AMOUNT: MASS | 1980 g |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(C2=CC1C(C)(C)C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.3 mol | |
AMOUNT: MASS | 564 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][C:13](=[CH2:15])[CH3:14].[C:16](C1C=CC(O)=CC=1)([CH3:18])=[CH2:17]>>[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][CH:9]=1)[C:1]([CH3:4])([CH3:2])[CH2:3][C:13]2([CH3:14])[CH3:12].[OH:11][C:8]1[CH:7]=[C:6]2[C:5](=[CH:10][C:9]=1[C:13]([CH3:14])([CH3:12])[CH3:15])[C:1]([CH3:4])([CH3:2])[CH2:3][C:16]2([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1650 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
molten
|
Quantity
|
2600 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are then simultaneously pumped in over a period of about 4 to 5 hours at a temperature of around 180° C
|
Duration
|
4.5 (± 0.5) h
|
Type
|
WAIT
|
Details
|
The mixture is then left
|
Type
|
CUSTOM
|
Details
|
to react for 4 hours at around 180° C
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture is then filtered off from the catalyst under suction, 4184 g of crude product
|
Type
|
CUSTOM
|
Details
|
being obtained in this way
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(C2=CC1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.4 mol | |
AMOUNT: MASS | 1980 g |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(C2=CC1C(C)(C)C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.3 mol | |
AMOUNT: MASS | 564 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |